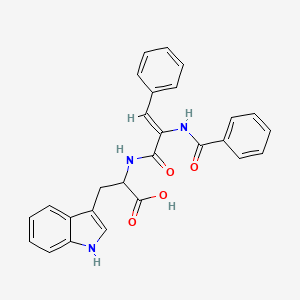
2,3,3-Trimethylbutanoyl chloride
概要
説明
2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis . This compound is part of the acyl chloride family, which are known for their reactivity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,3,3-Trimethylbutanoyl chloride can be synthesized through the reaction of 2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds as follows:
2,3,3-Trimethylbutanoic acid+Thionyl chloride→2,3,3-Trimethylbutanoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent. The reaction mixture is heated to facilitate the conversion of the carboxylic acid to the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
化学反応の分析
Types of Reactions
2,3,3-Trimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction for acyl chlorides. The compound reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3,3-trimethylbutanoic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols: React with this compound to form esters under mild conditions.
Amines: React to form amides, often requiring a base such as pyridine to neutralize the hydrogen chloride formed.
Water: Hydrolyzes the compound to the corresponding carboxylic acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the acyl chloride to the alcohol.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学的研究の応用
2,3,3-Trimethylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of esters, amides, and other acyl derivatives.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Material Science: In the preparation of polymers and other advanced materials.
Biochemistry: As a reagent for modifying biomolecules and studying enzyme mechanisms.
作用機序
The mechanism of action of 2,3,3-trimethylbutanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
- 2,2-Dimethylpropanoyl chloride
- 2,2-Dimethylbutanoyl chloride
- 2,3-Dimethylbutanoyl chloride
Uniqueness
2,3,3-Trimethylbutanoyl chloride is unique due to its specific structure, which includes three methyl groups on the butanoyl backbone. This structural feature influences its reactivity and the steric effects in its reactions, making it distinct from other acyl chlorides .
特性
IUPAC Name |
2,3,3-trimethylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYIEBMAQEWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502122 | |
| Record name | 2,3,3-Trimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52912-50-2 | |
| Record name | 2,3,3-Trimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[7-(Diethylamino)-2-imino-chromen-3-yl]quinazolin-4-ol](/img/structure/B1656387.png)

![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B1656394.png)
![4-Bromo-2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]phenol](/img/structure/B1656395.png)
![2-[4-[[(E)-Benzylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B1656396.png)
![N-[(Z)-furan-2-ylmethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B1656397.png)
![1-(2-Ethoxyphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine](/img/structure/B1656398.png)
![1-(2-Ethoxyphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B1656399.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B1656401.png)
![N-(4-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B1656402.png)
